L-erythro MAPP
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Overview
Description
L-erythro MAPP is a chemical compound that belongs to the class of alkylbenzenes . This compound is characterized by the presence of a hydroxy group attached to a phenylpropan-2-yl moiety, which is further linked to a tetradecanamide chain. The unique structure of this compound makes it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-erythro MAPP typically involves the reaction of 1-phenylpropan-2-ol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
L-erythro MAPP can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to a chloro derivative, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-erythro MAPP has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of L-erythro MAPP involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenylpropan-2-yl moiety play crucial roles in its binding to target proteins and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Further research is needed to fully elucidate the molecular mechanisms underlying its actions .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]octadecanamide
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]hexadecanamide
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]dodecanamide
Uniqueness
L-erythro MAPP is unique due to its specific chain length and the presence of a hydroxy group on the phenylpropan-2-yl moiety. This unique structure imparts distinct physicochemical properties and biological activities compared to its analogs with different chain lengths .
Properties
Molecular Formula |
C23H39NO2 |
---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m0/s1 |
InChI Key |
YLAZEWZHIRBZDA-REWPJTCUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O |
SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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